1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
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Overview
Description
1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with methyl isothiocyanate, followed by cyclization with sodium azide. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic potential.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
- 1-(3-Hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
- 1-(3-Methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
Comparison: 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, which can affect its overall efficacy and safety profile.
Properties
Molecular Formula |
C11H12N4OS |
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Molecular Weight |
248.31 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-methyltriazole-4-carbothioamide |
InChI |
InChI=1S/C11H12N4OS/c1-7-10(11(12)17)13-14-15(7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H2,12,17) |
InChI Key |
PUARBIQKCIUPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=S)N |
Origin of Product |
United States |
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